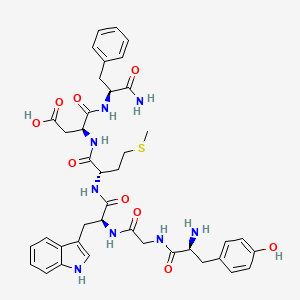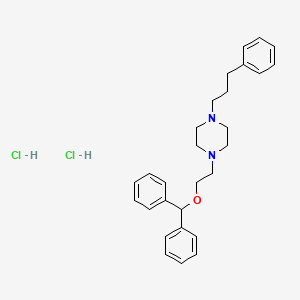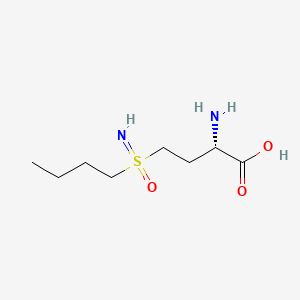
Leminoprazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes:: Leminoprazole can be synthesized through various routes. One common method involves the condensation of 2-mercapto-5-methoxybenzimidazole with 2-chloro-3,4-dimethoxybenzaldehyde, followed by cyclization to form the desired compound .
Reaction Conditions:: The synthetic reaction typically occurs under reflux conditions using appropriate solvents and reagents. Detailed reaction conditions and optimization strategies are essential for efficient synthesis.
Industrial Production:: Industrial-scale production of this compound involves large-scale synthesis, purification, and formulation. The exact methods employed by pharmaceutical companies may vary, but they follow similar principles to the laboratory-scale synthesis.
Chemical Reactions Analysis
Leminoprazole undergoes several chemical reactions:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, reduction with hydrogen gas and a catalyst (e.g., palladium on carbon) is commonly used.
Scientific Research Applications
Leminoprazole has diverse applications:
Gastrointestinal Disorders: It is used to treat gastric ulcers and duodenal ulcers.
Ulcer Healing: This compound promotes ulcer healing by stimulating fibroblast growth factor (bFGF) synthesis and prostaglandin production in the gastric mucosa.
Anti-Helicobacter pylori Activity: It exhibits strong antimicrobial effects against H. pylori, a common cause of gastric ulcers.
Mechanism of Action
Leminoprazole inhibits the H+,K(+)-ATPase enzyme in gastric parietal cells, reducing acid secretion. Additionally, it directly protects the gastric mucosa by enhancing mucin synthesis and increasing mucosal vascular permeability .
Comparison with Similar Compounds
Leminoprazole’s uniqueness lies in its dual action as an acid suppressant and mucosal protector. Similar compounds include omeprazole, esomeprazole, and pantoprazole, which also belong to the PPI class.
Properties
CAS No. |
104340-86-5 |
|---|---|
Molecular Formula |
C19H23N3OS |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfinylmethyl)-N-methyl-N-(2-methylpropyl)aniline |
InChI |
InChI=1S/C19H23N3OS/c1-14(2)12-22(3)18-11-7-4-8-15(18)13-24(23)19-20-16-9-5-6-10-17(16)21-19/h4-11,14H,12-13H2,1-3H3,(H,20,21) |
InChI Key |
PSIREIZGKQBEEO-UHFFFAOYSA-N |
SMILES |
CC(C)CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2 |
Canonical SMILES |
CC(C)CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2 |
Appearance |
Solid powder |
Key on ui other cas no. |
177541-00-3 177541-01-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(+-)-2-((2-(isobutylmethylamino)benzyl)sulfinyl)-1H-benzimidazole leminoprazole NC 1300-O-3 NC-1300-O-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-{4-[(3-{7-Chloro-1-[(oxan-4-yl)methyl]-1H-indol-3-yl}-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B1674649.png)


![(3bS,8bR)-3,3b,4,5,8,8b,9,10-octahydroindazolo[7,6-g]indazole](/img/structure/B1674653.png)

![[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B1674655.png)
